N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide
Description
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is a sulfonamide derivative featuring a 4-methylpyrimidin-2-yl sulfamoyl group attached to a phenyl ring, linked via an amide bond to a 4-phenoxybutanamide moiety. Its molecular formula is C₂₀H₂₀N₄O₃S (MW: 396.47 g/mol) .
Properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybutanamide |
InChI |
InChI=1S/C21H22N4O4S/c1-16-13-14-22-21(23-16)25-30(27,28)19-11-9-17(10-12-19)24-20(26)8-5-15-29-18-6-3-2-4-7-18/h2-4,6-7,9-14H,5,8,15H2,1H3,(H,24,26)(H,22,23,25) |
InChI Key |
NEILKRVZGFEQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: The reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with phenylbutanamide: The sulfonamide intermediate is then coupled with 4-phenoxybutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthase. In anticancer applications, it may interfere with DNA replication and cell division by binding to DNA and inhibiting key enzymes involved in these processes.
Comparison with Similar Compounds
Structural Modifications in the Pyrimidine Ring
Substituent Effects on the Pyrimidine Ring
- 4-Methylpyrimidin-2-yl vs. Unsubstituted Pyrimidin-2-yl :
The methyl group at the 4-position of the pyrimidine ring (in the main compound) enhances steric bulk and electron-donating properties compared to the unsubstituted pyrimidin-2-yl group in 4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide (MW: 396.47 g/mol) . This substitution may improve binding affinity to target proteins, as seen in sulfonamide drugs where methyl groups modulate pharmacokinetics . - 2,6-Dimethylpyrimidin-4-yl: The compound N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanamide () introduces two methyl groups on the pyrimidine. This increases hydrophobicity and may affect metabolic stability, though steric hindrance could reduce binding efficiency compared to the mono-methylated main compound.
Variations in the Amide Chain
Chain Length and Functional Groups
- Butanamide vs. Propanamide: The compound (S)-2-(6-methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide () features a shorter propanamide chain.
- Hexanamide Derivative :
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide (MW: 362.45 g/mol) has a longer aliphatic chain, which may improve membrane permeability but reduce solubility compared to the main compound’s butanamide .
Terminal Functional Groups
- Phenoxy vs. Pentoxy: The compound N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide () replaces the phenoxy group with a pentoxybenzamide.
Sulfamoyl-Linked Phenyl Modifications
Substitutions on the Phenyl Ring
- Aminomethylphenyl vs. Sulfamoylphenyl: N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide () lacks the sulfamoyl group, replacing it with an aminomethyl substituent. This eliminates the sulfonamide pharmacophore, critical for enzyme inhibition in many drugs (e.g., sulfamethoxazole) .
Halogen and Methoxy Substituents
Compounds like 4-Chloro-N-phenylbenzenesulfonamide () demonstrate that electron-withdrawing groups (e.g., Cl) on the phenyl ring can enhance antibacterial activity but may reduce solubility. The main compound’s unsubstituted phenyl ring balances hydrophobicity and electronic effects .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
